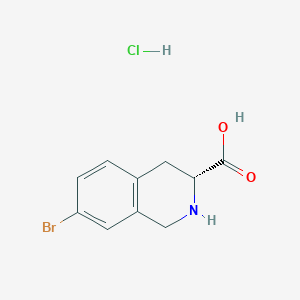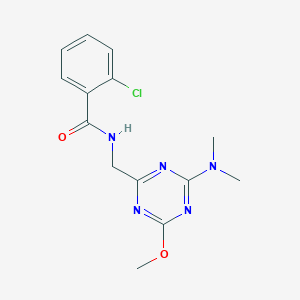
2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DMCTB, and it is a white crystalline powder that is soluble in organic solvents such as DMSO and DMF.
Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
The compound 2-chloro-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide, through its core structure related to melamine and triazine derivatives, has shown significant potential in the synthesis of bi-functional derivatives and their polycondensates. Research conducted by Matsukawa et al. (1980) highlighted the synthesis of new melamine derivatives with potential applications in creating polycondensates, which are useful in various industrial applications, including resins and coatings due to their structural integrity and thermal stability (Matsukawa, S., Teshirogi, T., Sakamoto, M., & Tonami, H., 1980).
Corrosion Inhibition
Benzothiazole derivatives incorporating triazine structures, similar to the compound , have been synthesized and studied for their corrosion inhibiting effects. Hu et al. (2016) synthesized benzothiazole derivatives and explored their efficacy as corrosion inhibitors for carbon steel in acidic environments. These studies demonstrate the potential of triazine derivatives in protecting industrial materials from corrosion, significantly extending their life and reducing maintenance costs (Hu, Z., Meng, Y., Ma, X., Zhu, H., Jun, L., Chao, L., & Cao, D., 2016).
Synthesis of Aromatic Polymers
The triazine ring, a component of the chemical structure of this compound, plays a crucial role in the synthesis of new aromatic polyamides, polyimides, and polyureas. Lin et al. (1990) have synthesized new aromatic polymers containing 1,3,5-triazine rings with long alkyl side chains, demonstrating their solubility and thermal stability. These polymers have potential applications in various fields, including electronics, due to their unique electrical properties and stability (Lin, J.-k., Yuki, Y., Kunisada, H., & Kondo, S., 1990).
Antitumor Agent Synthesis
Triazine derivatives have been explored for their potential in the synthesis of antitumor agents. Ferrer et al. (2002) conducted a study on the synthesis of isotopomers of pentamethylmelamine, an experimental anticancer agent, using a compound structurally related to this compound. This research opens new pathways for the development of novel anticancer drugs with improved efficacy and specificity (Ferrer, S., Naughton, D., & Threadgill, M., 2002).
Agricultural Herbicide Impact
The triazine core structure, akin to that of this compound, has been studied for its effects on soil algae, indicating its broader environmental and agricultural implications. Loeppky and Tweedy (1969) investigated the impact of atrazine, a triazine herbicide, on the growth of unicellular green algae, providing essential insights into the ecological effects of triazine-based herbicides (Loeppky, C., & Tweedy, B., 1969).
Propiedades
IUPAC Name |
2-chloro-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O2/c1-20(2)13-17-11(18-14(19-13)22-3)8-16-12(21)9-6-4-5-7-10(9)15/h4-7H,8H2,1-3H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVGWPASCPTNTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

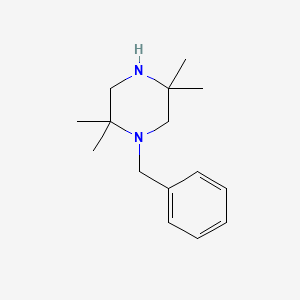
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2603006.png)

![1-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2603011.png)
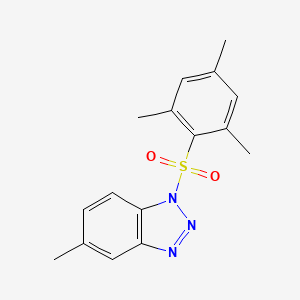
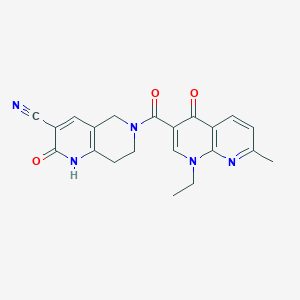
![4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride](/img/structure/B2603016.png)
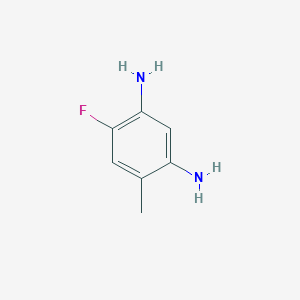
![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2603019.png)
![3-(1H-Indol-3-yl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2603021.png)
![[5-(3-Methoxyphenyl)-14-methyl-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2603023.png)

